![molecular formula C22H15NO2 B14513801 4-[3-Oxo-3-(4-phenoxyphenyl)prop-1-en-1-yl]benzonitrile CAS No. 62584-63-8](/img/structure/B14513801.png)
4-[3-Oxo-3-(4-phenoxyphenyl)prop-1-en-1-yl]benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[3-Oxo-3-(4-phenoxyphenyl)prop-1-en-1-yl]benzonitrile is an organic compound with a complex structure that includes aromatic rings, a nitrile group, and a phenoxy group
Métodos De Preparación
The synthesis of 4-[3-Oxo-3-(4-phenoxyphenyl)prop-1-en-1-yl]benzonitrile typically involves multi-step organic reactions. One common method includes the reaction of 4-phenoxybenzaldehyde with malononitrile in the presence of a base to form an intermediate, which is then subjected to further reactions to yield the final product. Industrial production methods may involve optimized reaction conditions to increase yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Análisis De Reacciones Químicas
4-[3-Oxo-3-(4-phenoxyphenyl)prop-1-en-1-yl]benzonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-[3-Oxo-3-(4-phenoxyphenyl)prop-1-en-1-yl]benzonitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and in the study of reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-[3-Oxo-3-(4-phenoxyphenyl)prop-1-en-1-yl]benzonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
4-[3-Oxo-3-(4-phenoxyphenyl)prop-1-en-1-yl]benzonitrile can be compared with similar compounds such as:
4-[[(E)-3-oxo-3-phenylprop-1-enyl]amino]benzonitrile: Similar in structure but with an amino group instead of a phenoxy group.
(E)-4-(3-Hydroxyprop-1-en-1-yl)-2-methoxyphenol: Contains a hydroxy and methoxy group, differing in functional groups and properties
Propiedades
Número CAS |
62584-63-8 |
|---|---|
Fórmula molecular |
C22H15NO2 |
Peso molecular |
325.4 g/mol |
Nombre IUPAC |
4-[3-oxo-3-(4-phenoxyphenyl)prop-1-enyl]benzonitrile |
InChI |
InChI=1S/C22H15NO2/c23-16-18-8-6-17(7-9-18)10-15-22(24)19-11-13-21(14-12-19)25-20-4-2-1-3-5-20/h1-15H |
Clave InChI |
WONAHFAXLXXVHR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)C=CC3=CC=C(C=C3)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[3-(4-Benzylpiperazin-1-yl)propyl]-1H-benzimidazol-2-amine](/img/structure/B14513720.png)
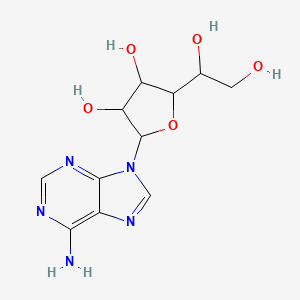
![2-[(2,4-Dinitrophenyl)methylidene]-2,3-dihydro[1,3]thiazolo[4,5-b]quinoline](/img/structure/B14513725.png)
![2-[(Methylsulfanyl)methoxy]naphthalene](/img/structure/B14513732.png)
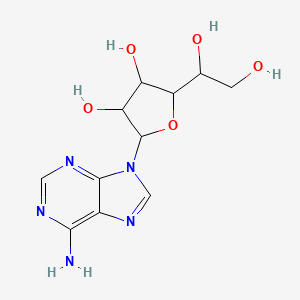
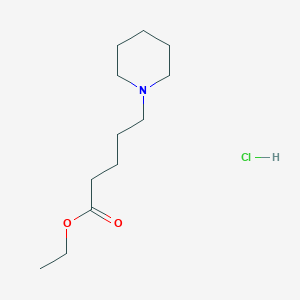


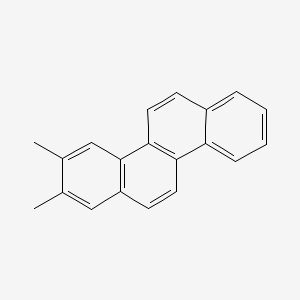

![Methyl 3-[(E)-carbamoyldiazenyl]but-2-enoate](/img/structure/B14513769.png)
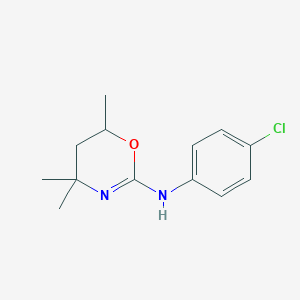
![Benzamide, N-[3-(1H-indol-3-ylmethyl)-2,4-dioxo-3-pyrrolidinyl]-](/img/structure/B14513779.png)

